Chemical structure and physical properties of 2-Naphthalen-2-ylmethyl-benzaldehyde
Chemical structure and physical properties of 2-Naphthalen-2-ylmethyl-benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, physical properties, and potential synthetic routes for 2-Naphthalen-2-ylmethyl-benzaldehyde (CAS No. 1218996-93-0). Due to the limited availability of direct experimental data for this specific compound, this guide leverages established chemical principles, data from analogous structures, and computational predictions to offer a robust scientific resource. Plausible, detailed protocols for its synthesis via Suzuki-Miyaura coupling and Grignard reaction are presented, accompanied by an in-depth analysis of its predicted spectroscopic characteristics. This document is intended to serve as a foundational reference for researchers interested in the synthesis and application of novel benzaldehyde derivatives in fields such as medicinal chemistry and materials science.
Introduction and Chemical Identity
2-Naphthalen-2-ylmethyl-benzaldehyde is an aromatic aldehyde characterized by a benzaldehyde moiety substituted at the ortho position with a naphthalen-2-ylmethyl group. This molecular architecture, combining the reactivity of an aldehyde with the steric and electronic properties of a naphthalene ring, makes it an intriguing building block for the synthesis of more complex molecules. The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, which are pivotal in the development of novel therapeutic agents and functional materials.
The naphthalene substituent introduces significant steric bulk and an extended π-system, which can influence the molecule's conformational preferences, photophysical properties, and biological activity. Understanding the interplay between the benzaldehyde and naphthalene components is crucial for its effective utilization in research and development.
Table 1: Chemical Identifiers for 2-Naphthalen-2-ylmethyl-benzaldehyde
| Identifier | Value | Source |
| IUPAC Name | 2-(Naphthalen-2-ylmethyl)benzaldehyde | AiFChem |
| CAS Number | 1218996-93-0 | AiFChem |
| Molecular Formula | C₁₈H₁₄O | AiFChem |
| Molecular Weight | 246.31 g/mol | AiFChem |
| Canonical SMILES | O=Cc1ccccc1Cc2ccc3ccccc3c2 | AiFChem |
| InChI Key | KCQOVEAZGHIXAT-UHFFFAOYSA-N | AiFChem |
Predicted Physicochemical Properties
In the absence of experimentally determined physical properties for 2-Naphthalen-2-ylmethyl-benzaldehyde, computational methods provide valuable estimates. These predictions are derived from the molecule's structure using well-established algorithms and can guide experimental design and handling procedures.
Table 2: Predicted Physicochemical Properties of 2-Naphthalen-2-ylmethyl-benzaldehyde
| Property | Predicted Value | Method/Source |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| logP (Octanol-Water Partition Coefficient) | ~4.5 - 5.0 | Computational Prediction |
| Aqueous Solubility | Low | Inferred from high logP |
| Appearance | Likely a solid at room temperature | Based on analogous structures |
Disclaimer: The properties listed in Table 2 are predicted based on computational models and have not been experimentally verified. Actual values may differ.
The predicted high logP value suggests that 2-Naphthalen-2-ylmethyl-benzaldehyde is a lipophilic compound with low solubility in water but good solubility in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran.
Synthesis Methodologies
While a specific, published synthesis for 2-Naphthalen-2-ylmethyl-benzaldehyde has not been identified, its structure suggests several plausible synthetic strategies. The key challenge is the formation of the carbon-carbon bond between the phenyl and naphthylmethyl moieties. Two well-established and versatile methods for such transformations are the Suzuki-Miyaura cross-coupling reaction and the Grignard reaction.
Proposed Synthesis via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between aryl or vinyl halides/triflates and organoboron compounds, catalyzed by a palladium complex. This approach is favored for its mild reaction conditions and tolerance of a wide range of functional groups.
Reaction Scheme:
Causality Behind Experimental Choices:
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(2-Formylphenyl)boronic acid: This commercially available starting material provides the benzaldehyde core.
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2-(Bromomethyl)naphthalene: This serves as the electrophilic partner, introducing the naphthalen-2-ylmethyl group.
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Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂): These catalysts are essential for the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that forms the desired C-C bond.
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Base (e.g., K₂CO₃, Cs₂CO₃): The base is crucial for the transmetalation step, activating the boronic acid.
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Solvent (e.g., Toluene, Dioxane, DMF): A suitable solvent is required to dissolve the reactants and facilitate the reaction.
Experimental Protocol (Self-Validating System):
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Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine (2-formylphenyl)boronic acid (1.2 equivalents), 2-(bromomethyl)naphthalene (1.0 equivalent), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
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Solvent and Base Addition: Add a suitable solvent (e.g., toluene) and an aqueous solution of the base (e.g., 2M K₂CO₃).
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Reaction Execution: Heat the reaction mixture to a temperature appropriate for the chosen solvent and catalyst (typically 80-110 °C) and stir vigorously.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-(Naphthalen-2-ylmethyl)benzaldehyde.
Caption: Suzuki-Miyaura Synthesis Workflow.
Proposed Synthesis via Grignard Reaction
The Grignard reaction offers an alternative route, involving the nucleophilic addition of an organomagnesium halide to an electrophilic carbonyl group.
Reaction Scheme:
Causality Behind Experimental Choices:
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2-Bromobenzaldehyde: A suitable starting material where the bromine can be converted to a Grignard reagent.
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Naphthalen-2-ylmethylmagnesium bromide: This Grignard reagent, prepared from the corresponding bromide, acts as the nucleophile.
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Anhydrous Ether (e.g., THF, Diethyl ether): Grignard reagents are highly reactive towards protic solvents; therefore, anhydrous conditions are essential.
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Acidic Work-up (e.g., dilute HCl): This step is necessary to protonate the intermediate alkoxide and subsequently dehydrate to form the final product (though in this case, the reaction would likely yield the alcohol, which would need to be oxidized to the aldehyde in a separate step). A more direct approach would be the reaction of 2-(naphthalen-2-ylmethyl)magnesium bromide with a suitable formylating agent.
Given the challenges of controlling the Grignard reaction with an aldehyde, a more robust approach would be to react 2-(bromomethyl)naphthalene with magnesium to form the Grignard reagent, which is then reacted with 2-formylbenzonitrile, followed by hydrolysis to yield the desired aldehyde.
Experimental Protocol (Self-Validating System):
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Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings. Add a solution of 2-(bromomethyl)naphthalene in anhydrous THF dropwise to initiate the formation of the Grignard reagent.
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Reaction with Formylating Agent: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of a suitable formylating agent (e.g., N,N-dimethylformamide) in anhydrous THF.
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Reaction Execution: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
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Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
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Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Caption: Grignard Reaction Synthesis Workflow.
Predicted Spectroscopic Properties
The structural features of 2-Naphthalen-2-ylmethyl-benzaldehyde suggest a number of characteristic signals in its NMR, IR, and mass spectra. These predictions are based on the known spectral data of its constituent parts: a 2-substituted benzaldehyde and a 2-substituted naphthalene.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to be complex in the aromatic region due to the overlapping signals of the benzene and naphthalene protons.
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Aldehyde Proton (-CHO): A singlet in the downfield region, typically around δ 9.5-10.5 ppm . This significant downfield shift is due to the deshielding effect of the carbonyl group.
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Methylene Protons (-CH₂-): A singlet around δ 4.0-4.5 ppm , corresponding to the two protons of the methylene bridge connecting the two aromatic rings.
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Aromatic Protons (Ar-H): A series of multiplets in the range of δ 7.0-8.0 ppm , corresponding to the 11 aromatic protons (4 from the benzaldehyde ring and 7 from the naphthalene ring). The exact splitting patterns will depend on the specific coupling constants.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the methylene carbon.
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Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 190-200 ppm .
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Aromatic Carbons (Ar-C): Multiple signals in the range of δ 120-140 ppm . The exact number of signals will depend on the symmetry of the molecule.
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Methylene Carbon (-CH₂-): A signal in the aliphatic region, likely around δ 35-45 ppm .
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be dominated by the strong absorption of the carbonyl group and the characteristic absorptions of the aromatic rings.
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C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1720 cm⁻¹ .
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C-H Stretch (Aldehyde): Two weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹ . The presence of these two bands is highly characteristic of an aldehyde.
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C-H Stretch (Aromatic): Weak to medium absorptions above 3000 cm⁻¹ .
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C=C Stretch (Aromatic): Several medium to strong absorptions in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (Predicted)
The mass spectrum (electron ionization) is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.
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Molecular Ion (M⁺): A peak at m/z = 246 , corresponding to the molecular weight of the compound.
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[M-1]⁺ Peak: A peak at m/z = 245 , resulting from the loss of the aldehydic hydrogen.
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[M-29]⁺ Peak: A peak at m/z = 217 , corresponding to the loss of the formyl radical (CHO).
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Base Peak: The base peak is likely to be the tropylium-like ion resulting from the cleavage of the bond between the methylene group and the benzaldehyde ring, leading to a fragment at m/z = 141 (naphthalen-2-ylmethyl cation).
Potential Applications and Future Directions
2-Naphthalen-2-ylmethyl-benzaldehyde, as a bespoke chemical entity, holds potential in several areas of chemical research:
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Drug Discovery: The scaffold can be elaborated to synthesize novel heterocyclic compounds with potential biological activities. The lipophilic nature of the molecule may be advantageous for targeting certain biological receptors.
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Materials Science: The extended aromatic system suggests potential applications in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials.
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Ligand Synthesis: The aldehyde functionality can be used to synthesize Schiff base ligands for coordination chemistry and catalysis.
Future research should focus on the experimental validation of the predicted properties and synthetic routes outlined in this guide. The isolation and full characterization of 2-Naphthalen-2-ylmethyl-benzaldehyde will be a critical step in unlocking its full potential as a valuable chemical intermediate.
References
- AiFChem. (n.d.). 2-(Naphthalen-2-ylmethyl)benzaldehyde. Retrieved from aifchem.
- General principles of Suzuki-Miyaura cross-coupling reactions are described in numerous organic chemistry textbooks and review articles.
- General principles of Grignard reactions are widely documented in standard organic chemistry liter
- Computational property prediction software and databases (e.g., ChemDraw, SciFinder)
- Spectroscopic data for analogous compounds such as benzaldehyde and 2-naphthaldehyde can be found in databases like the NIST Chemistry WebBook.
